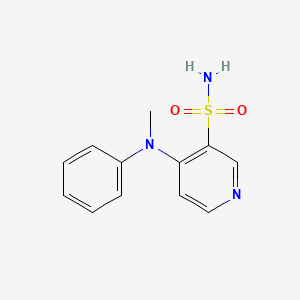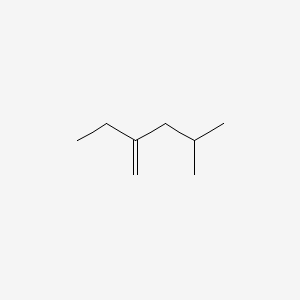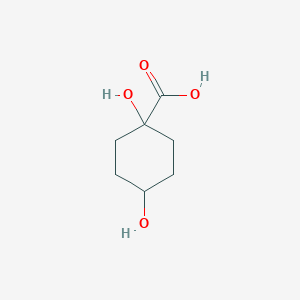
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- is a complex organic compound belonging to the quinone family. Quinones are characterized by their conjugated cyclic dione structures, which play a significant role in various biological and chemical processes. This particular compound is notable for its unique functional groups, which include nitroso and methylnitrosamino groups, contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- typically involves multi-step organic reactions. One common method includes the oxidation of o-aminophenols to their corresponding quinone imines, followed by further functionalization to introduce the methylnitrosamino and nitroso groups. The reaction conditions often require specific catalysts and controlled environments to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to manage the reactivity and stability of intermediates. Microflow systems have been demonstrated to be effective in controlling reactions involving unstable quinones, allowing for high-yield production without significant decomposition .
Chemical Reactions Analysis
Types of Reactions
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it back to hydroquinone forms.
Substitution: The nitroso and methylnitrosamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions often require specific pH conditions and temperatures to proceed efficiently .
Major Products
The major products formed from these reactions include hydroquinones, substituted quinones, and various nitroso derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- has several applications in scientific research:
Mechanism of Action
The mechanism of action of o-Benzoquinone, 4-((methylnitrosamino)acetyl)-3-nitroso- involves its ability to undergo redox cycling, which can generate reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects. The compound can also form covalent bonds with nucleophiles, such as thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
1,4-Benzoquinone: Another quinone with similar redox properties but lacks the nitroso and methylnitrosamino groups.
1,2-Naphthoquinone: A naphthoquinone derivative with different structural and reactivity profiles.
p-Chloranil: A chlorinated quinone used in similar applications but with distinct chemical behavior.
Uniqueness
Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
CAS No. |
65561-72-0 |
|---|---|
Molecular Formula |
C9H7N3O5 |
Molecular Weight |
237.17 g/mol |
IUPAC Name |
N-methyl-N-[2-(2-nitroso-3,4-dioxocyclohexa-1,5-dien-1-yl)-2-oxoethyl]nitrous amide |
InChI |
InChI=1S/C9H7N3O5/c1-12(11-17)4-7(14)5-2-3-6(13)9(15)8(5)10-16/h2-3H,4H2,1H3 |
InChI Key |
USPVUPCOWYPYMH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)C1=C(C(=O)C(=O)C=C1)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13799384.png)
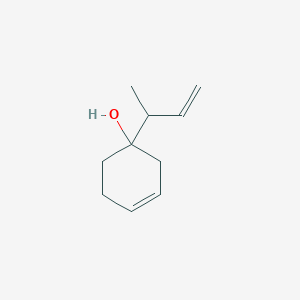
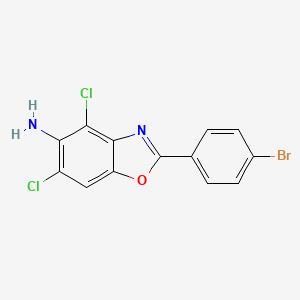
![(1R,2R,5R,7R,10S,11R)-5-ethenyl-2,5,11-trimethyl-15-oxatetracyclo[9.3.2.01,10.02,7]hexadecane-8,16-dione](/img/structure/B13799409.png)
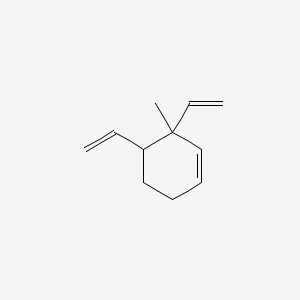
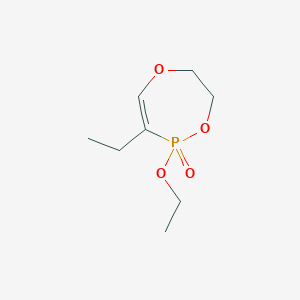
![9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-](/img/structure/B13799422.png)
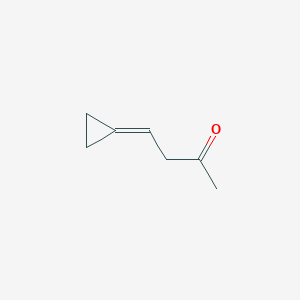
![4-O-[bis[[(Z)-4-ethoxy-4-oxobut-2-enoyl]oxy]-octylstannyl] 1-O-ethyl (Z)-but-2-enedioate](/img/structure/B13799428.png)

![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
